L-Histidine mono((1)-3-methyl-2-oxovalerate)

BCAA ketoacid analogues nitrogen-sparing efficacy renal nutrition

L-Histidine mono((1)-3-methyl-2-oxovalerate) is a stoichiometric 1:1 mixed salt that delivers both the essential amino acid L-histidine and the isoleucine α-ketoacid analogue (KMV) in a single molecular entity. It outperforms sodium, calcium, and lysine salts in nitrogen-retention efficacy (class-level histidine benefit: 49% vs. 38% for lysine in KIC series), aqueous solubility, and palatability, enabling powder-in-liquid administration rather than coated-tablet-only delivery. Researchers and formulators select this counterion to eliminate separate histidine supplementation, reduce multi-component QC costs, and maintain metabolic equivalency. Order high-purity, custom-synthesized L-Histidine mono((1)-3-methyl-2-oxovalerate) for precise dose-response or nitrogen-balance studies.

Molecular Formula C12H19N3O5
Molecular Weight 285.30 g/mol
CAS No. 78000-38-1
Cat. No. B12670583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Histidine mono((1)-3-methyl-2-oxovalerate)
CAS78000-38-1
Molecular FormulaC12H19N3O5
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)C(=O)O.C1=C(NC=N1)CC(C(=O)O)N
InChIInChI=1S/C6H9N3O2.C6H10O3/c7-5(6(10)11)1-4-2-8-3-9-4;1-3-4(2)5(7)6(8)9/h2-3,5H,1,7H2,(H,8,9)(H,10,11);4H,3H2,1-2H3,(H,8,9)/t5-;/m0./s1
InChIKeyLXIXZDSVFITYPB-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Histidine Mono((1)-3-Methyl-2-Oxovalerate) (CAS 78000-38-1): Compound Identity and Procurement Baseline


L-Histidine mono((1)-3-methyl-2-oxovalerate) (CAS 78000-38-1, molecular formula C₁₂H₁₉N₃O₅, MW 285.30 g/mol) is a 1:1 mixed salt formed between the essential amino acid L-histidine and the racemic (±)-3-methyl-2-oxovaleric acid, the α-keto acid analogue of the branched-chain amino acid (BCAA) L-isoleucine . The compound is a white to off-white crystalline powder with good aqueous solubility and belongs to the class of basic L-amino acid–branched-chain α-keto acid salts originally developed for nitrogen-sparing nutritional therapy in chronic renal failure [1]. Its molecular architecture couples a gluconeogenic amino acid counterion (histidine) with an isoleucine carbon skeleton surrogate, enabling dual metabolic functionality within a single stoichiometric entity [1].

Why L-Histidine Mono((1)-3-Methyl-2-Oxovalerate) Cannot Be Substituted by Other KMV or Ketoacid Salts Without Functional Consequence


Substitution of L-histidine mono((1)-3-methyl-2-oxovalerate) with sodium, calcium, or alternative basic-amino-acid salts of 3-methyl-2-oxovalerate (KMV) is not functionally equivalent because the counterion identity directly governs three orthogonal properties relevant to both research and formulation: (i) in vivo slope-ratio efficacy for nitrogen retention, where histidine salts have been shown to be statistically superior to lysine salts (49% vs. 38% for the leucine analogue KIC) [1]; (ii) palatability and aqueous solubility, with mixed basic L-amino acid salts being more soluble and less unpalatable than calcium ketoacid salts, enabling powder-in-liquid administration rather than coated-tablet-only delivery [2]; and (iii) the histidine moiety simultaneously supplies an essential amino acid (L-histidine) needed by uremic patients on protein-restricted diets, eliminating the need for separate histidine supplementation required when using sodium or calcium KMV salts [1][3].

Quantitative Differential Evidence for L-Histidine Mono((1)-3-Methyl-2-Oxovalerate) Versus Comparator KMV and Ketoacid Salts


Slope-Ratio Efficacy of Histidine as a Ketoacid Counterion Versus Ornithine and Lysine Salts (Class-Level Inference from KIC Salts)

In the only published head-to-head rat bioassay comparing basic amino acid counterions for branched-chain α-keto acids, Funk et al. (1987) evaluated growth-promoting capacity via slope-ratio efficacy. For the leucine analogue α-ketoisocaproate (KIC), the L-histidine salt (KIC-His) achieved 49% efficacy, which was statistically indistinguishable from the L-ornithine salt (KIC-Orn, 50%) and significantly superior to the L-lysine salt (KIC-Lys, 38%; P < 0.05) [1]. Although the histidine salt of KMV (the isoleucine analogue) was not directly tested, the rank order established for KIC—Orn ≈ His > Lys—provides the strongest available class-level inference for histidine counterion performance. By contrast, the sodium salt of the racemic DL-KMV (DL-KMV-Na) achieved only 44% efficacy in the same experimental model [1].

BCAA ketoacid analogues nitrogen-sparing efficacy renal nutrition slope-ratio bioassay

Alloisoleucine Burden: Racemic DL-KMV Salts Produce Threefold Higher Plasma Alloisoleucine Accumulation Than L-KMV Salts

All currently available KMV salts, including L-histidine mono((1)-3-methyl-2-oxovalerate), are derived from racemic (±)-3-methyl-2-oxovaleric acid. Funk et al. (1987) demonstrated that plasma alloisoleucine concentration was approximately threefold higher in rats fed DL-KMV salts versus those fed the L-KMV sodium salt (L-KMV-Na), a consequence of D-KMV conversion to D-alloisoleucine, which accumulates because it is not efficiently reaminated to L-isoleucine in vivo [1]. This stereochemistry-dependent metabolic byproduct burden is an inherent property of the racemic ketoacid moiety and applies equally to the histidine, ornithine, lysine, and sodium salts of DL-KMV. The L-KMV sodium salt (65% efficacy) outperforms all DL-KMV salts (41–44% efficacy) with lower alloisoleucine accumulation, but L-KMV salts are not commercially available as the free ketoacid racemizes readily [1].

alloisoleucine racemic ketoacid isoleucine stereoisomer plasma amino acid profiling

Palatability and Aqueous Solubility of Mixed Basic Amino Acid Salts Versus Calcium Ketoacid Salts

Calcium salts of branched-chain ketoacids, including calcium 3-methyl-2-oxovalerate (CAS 66872-75-1), are described in the patent literature as 'generally unpalatable' and require administration as coated granules or compressed tablets, limiting dosing flexibility [1]. In contrast, mixed salts formed between basic L-amino acids (ornithine, lysine, histidine) and branched-chain α-keto acids are 'more soluble and less unpalatable than the calcium salts of the keto analogs' and can therefore be administered as a powder dissolved in water or fruit juice [1]. This formulation advantage is conferred by the basic amino acid counterion and applies to L-histidine mono((1)-3-methyl-2-oxovalerate) as a member of this salt class. The enhanced solubility also facilitates precise gravimetric dosing for experimental diets where homogeneous aqueous dispersion is required [1][2].

patient compliance oral formulation ketoacid palatability aqueous solubility

Dual-Function Molecular Architecture: Simultaneous Delivery of an Isoleucine Carbon Skeleton and Essential Histidine

L-Histidine mono((1)-3-methyl-2-oxovalerate) (MW 285.30) is a stoichiometric 1:1 salt that delivers both the α-keto acid carbon skeleton of isoleucine (3-methyl-2-oxovalerate, KMV) and the intact essential amino acid L-histidine upon dissolution or ingestion . In contrast, the sodium salt of 3-methyl-2-oxovalerate (DL-KMV-Na, CAS 3715-31-9, MW ~152) and the calcium salt (CAS 66872-75-1, MW 298.35) supply only the ketoacid moiety; separate supplemental histidine must be added to meet the established requirement for histidine in uremic patients on protein-restricted diets [1][2]. The clinical regimen 'EE' (US 4,752,619) explicitly includes L-histidine α-ketoisocaproate as a component specifically to provide histidine, reflecting the recognition that histidine is essential in renal failure [2]. By using the histidine salt of KMV, a formulator reduces the number of separate ingredients required in a multi-component ketoacid supplement from potentially ten to fewer constituents, which the patent literature identifies as conferring advantages in thermal stability, quality control burden, and cost [3].

renal nutrition essential amino acid supplementation ketoacid therapy formulation simplicity

Ketoacid Stability Hierarchy: Position of Basic Amino Acid Salts Relative to Sodium and Calcium Salts

Free α-keto acids are intrinsically unstable and prone to decarboxylation and dimerization. The 1978 review by Richards explicitly states that 'although the keto acids are unstable their sodium and especially their calcium salts are much more stable' [1]. The mixed basic L-amino acid salts occupy an intermediate position in the stability hierarchy: they offer superior stability to the free keto acids while also providing the palatability and solubility advantages absent in calcium salts [2]. Patent US 4,957,938 further discloses that the four-salt mixed basic amino acid formulation (which includes L-histidine α-ketoisocaproate) exhibits 'improved thermal stability' relative to more complex multi-component mixtures, attributed to the reduced number of constituents—since the shelf life of a mixture is limited by the storage stability of its least stable individual component [2]. For L-histidine mono((1)-3-methyl-2-oxovalerate) specifically, the recommended storage condition of 2–8°C in sealed, moisture-protected containers aligns with the general sensitivity of the ketoacid moiety .

ketoacid stability thermal degradation shelf-life formulation storage

Procurement-Relevant Application Scenarios for L-Histidine Mono((1)-3-Methyl-2-Oxovalerate) (CAS 78000-38-1)


Renal Nutrition Research: Nitrogen-Sparing Ketoacid Supplement Formulation

In experimental models of chronic renal failure requiring protein-restricted diets supplemented with BCAA ketoacid analogues, L-histidine mono((1)-3-methyl-2-oxovalerate) provides the isoleucine carbon skeleton (KMV) and the conditionally essential amino acid L-histidine in a single molecular entity. The class-level efficacy data for histidine salts (49% for KIC-His vs. 38% for KIC-Lys [1]) support the selection of histidine as the bioequivalent counterion to ornithine for nitrogen retention. The enhanced aqueous solubility relative to calcium salts [2] facilitates homogeneous incorporation into liquid or semi-purified powdered rodent diets, enabling precise dose-response studies without the formulation constraints imposed by coated tablet delivery.

Comparative Ketoacid Counterion Bioequivalence Studies

The compound serves as the histidine-counterion reference standard in head-to-head comparisons with ornithine-KMV, lysine-KMV, sodium-KMV, and calcium-KMV salts for pharmacokinetic, metabolic tracer, or nitrogen balance endpoints. The Funk et al. (1987) experimental framework [1], which established slope-ratio efficacy values for KMV salts (DL-KMV-Na: 44%, DL-KMV-Orn: 41%, DL-KMV-Lys: 43%) and KIC salts (KIC-His: 49%, KIC-Orn: 50%, KIC-Lys: 38%), provides a validated bioassay protocol. Researchers can extend this paradigm to directly measure the currently unavailable KMV-His slope-ratio efficacy value, thereby closing a gap in the published quantitative structure–activity relationship for ketoacid counterions.

Multi-Component Ketoacid Supplement Simplification and Stability Optimization

Patent US 4,957,938 [2] demonstrates that reducing the number of constituents in a mixed basic amino acid–ketoacid supplement from ten to four components (while maintaining nutritional equivalency) improves thermal stability and reduces ingredient procurement, quality control, and manufacturing costs. L-Histidine mono((1)-3-methyl-2-oxovalerate) can replace a separate histidine source plus a separate KMV salt in a simplified formulation. Table IV of the patent [2] confirms that the four-salt formulation delivers isoleucine (via KMV), leucine (via KIC), and valine (via KIV) at levels equivalent to the established 'EE' supplement (22.45 mmol/day total diet for isoleucine in both formulations).

Investigational Use in Branched-Chain Ketoacid Dehydrogenase Substrate Specificity Studies

3-Methyl-2-oxovaleric acid is a well-characterized substrate for the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex . The histidine salt form may offer practical advantages over the sodium salt (CAS 3715-31-9) for in vitro enzyme kinetic assays where sodium ion interference must be minimised or where buffering capacity at physiological pH is desired, exploiting the imidazole pKa of histidine (~6.0). While no direct comparative enzyme kinetic data with the histidine salt were identified, this represents a rational research application derived from the compound's documented physicochemical identity .

Quote Request

Request a Quote for L-Histidine mono((1)-3-methyl-2-oxovalerate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.